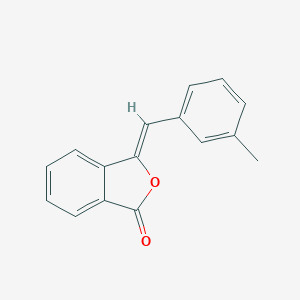
3-(3-Methylbenzylidene)-1(3H)-isobenzofuranone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methylbenzylidene)-1(3H)-isobenzofuranone, also known as musk ketone, is a synthetic fragrance compound widely used in the perfume industry. It has a sweet, musky odor and is commonly used as a fixative in perfumes and other scented products. In recent years, musk ketone has gained attention in scientific research for its potential applications in various fields.
Applications De Recherche Scientifique
Musk ketone has been found to have a variety of potential scientific research applications. It has been studied for its antimicrobial properties, as well as its potential use as a natural insecticide. In addition, 3-(3-Methylbenzylidene)-1(3H)-isobenzofuranone ketone has been found to have antioxidant and anti-inflammatory properties, making it a potential candidate for use in the development of new drugs.
Mécanisme D'action
The mechanism of action of 3-(3-Methylbenzylidene)-1(3H)-isobenzofuranone ketone is not fully understood, but it is thought to work by interacting with specific receptors in the body. It has been found to bind to the human androgen receptor, as well as the estrogen receptor, suggesting that it may have hormonal effects.
Biochemical and Physiological Effects:
Musk ketone has been found to have a variety of biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory effects, as well as potential neuroprotective effects. In addition, 3-(3-Methylbenzylidene)-1(3H)-isobenzofuranone ketone has been found to have a positive effect on lipid metabolism, suggesting that it may be useful in the treatment of obesity and related metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(3-Methylbenzylidene)-1(3H)-isobenzofuranone ketone is its relatively low toxicity, making it a safe compound to work with in laboratory experiments. In addition, its unique odor makes it easy to detect and measure in experiments. However, one limitation is its high cost, which may limit its use in large-scale experiments.
Orientations Futures
There are many potential future directions for research on 3-(3-Methylbenzylidene)-1(3H)-isobenzofuranone ketone. One area of interest is its potential use in the development of new drugs for the treatment of various diseases, including obesity, neurodegenerative diseases, and cancer. In addition, further research is needed to fully understand the mechanism of action of 3-(3-Methylbenzylidene)-1(3H)-isobenzofuranone ketone and its potential effects on the body. Finally, more research is needed to explore the potential environmental impact of 3-(3-Methylbenzylidene)-1(3H)-isobenzofuranone ketone, as it has been found to be persistent in the environment and may have negative effects on wildlife.
Méthodes De Synthèse
Musk ketone can be synthesized through a variety of methods, including the Friedel-Crafts reaction, the Claisen-Schmidt condensation, and the Knoevenagel condensation. The most commonly used method involves the reaction of 3-methylbenzaldehyde with 3,4-dihydro-2H-pyran in the presence of a base catalyst. The resulting product is then oxidized to yield 3-(3-Methylbenzylidene)-1(3H)-isobenzofuranone ketone.
Propriétés
Nom du produit |
3-(3-Methylbenzylidene)-1(3H)-isobenzofuranone |
|---|---|
Formule moléculaire |
C16H12O2 |
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
(3Z)-3-[(3-methylphenyl)methylidene]-2-benzofuran-1-one |
InChI |
InChI=1S/C16H12O2/c1-11-5-4-6-12(9-11)10-15-13-7-2-3-8-14(13)16(17)18-15/h2-10H,1H3/b15-10- |
Clé InChI |
DYCNZHKCQPNJML-GDNBJRDFSA-N |
SMILES isomérique |
CC1=CC(=CC=C1)/C=C\2/C3=CC=CC=C3C(=O)O2 |
SMILES |
CC1=CC=CC(=C1)C=C2C3=CC=CC=C3C(=O)O2 |
SMILES canonique |
CC1=CC(=CC=C1)C=C2C3=CC=CC=C3C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3Z,17E,21E,39E)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-42-[(1R)-1-(5-hydroxyoxolan-2-yl)ethyl]-3,7,9,15,19,21,31,33-octamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one](/img/structure/B232913.png)

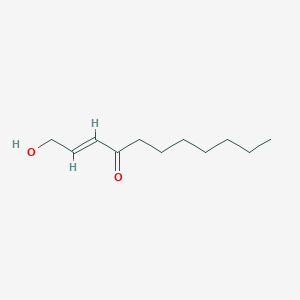
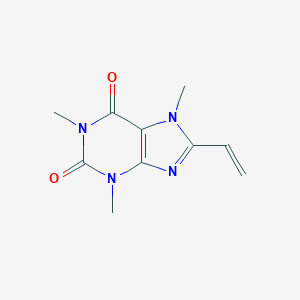
![3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B232957.png)
![4-Bromo-5-hydroxytricyclo[5.2.1.0~2,6~]deca-4,8-dien-3-one](/img/structure/B232975.png)
![(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid](/img/structure/B232999.png)

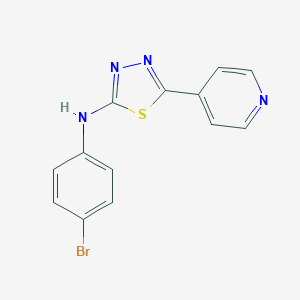
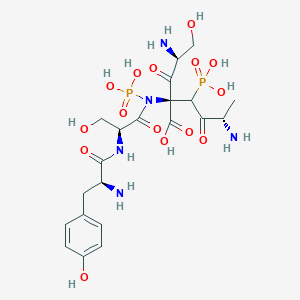
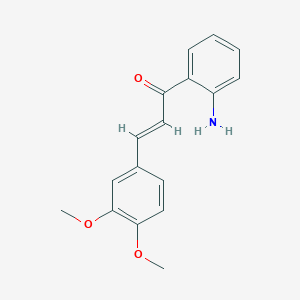
![3-hydroxy-13-methyl-11,12,13,14,15,16-hexahydro-17H-cyclopenta[a]phenanthren-17-one](/img/structure/B233028.png)